2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
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Overview
Description
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact . The reaction conditions often involve mild bases like sodium bicarbonate (NaHCO₃) at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste. Microwave-assisted synthesis has been reported as an efficient method for producing these compounds, offering shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Methoxyphenyl)isoxazol-3-yl)methylamine
- (5-(2-Chlorophenyl)isoxazol-3-yl)methylamine
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
Uniqueness
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is unique due to its specific substitution pattern and the presence of the morpholino group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWKLHSHJGAVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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